molecular formula C18H14ClFN2OS B5565366 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5565366
M. Wt: 360.8 g/mol
InChI Key: QTTIUHHAZYQPKW-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a cyclopropyl group, and a chlorofluorophenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the chlorofluorophenyl moiety: This can be done through nucleophilic substitution reactions where a chlorofluorobenzene derivative reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-CYCLOPROPYL-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This dual halogenation distinguishes it from similar compounds that may only contain one type of halogen.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-14-5-3-6-15(20)13(14)10-24-18-21-16-7-2-1-4-12(16)17(23)22(18)11-8-9-11/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIUHHAZYQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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